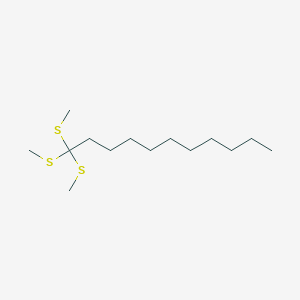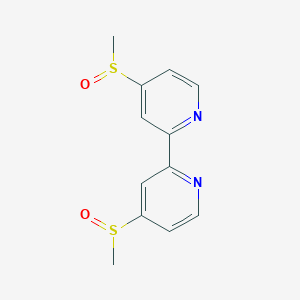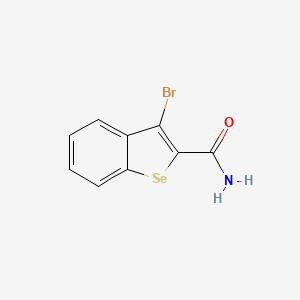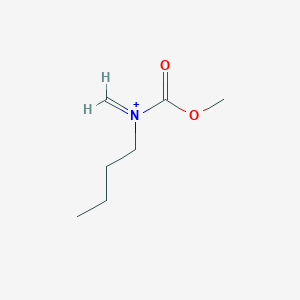![molecular formula C6H10F6P2 B14243762 {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane CAS No. 189578-19-6](/img/structure/B14243762.png)
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane is a specialized organophosphorus compound It is characterized by the presence of both trifluoromethyl and dimethyl groups attached to phosphanyl and phosphane moieties, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane typically involves the reaction of bis(trifluoromethyl)phosphane with ethylene and dimethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing transition metal complexes and enhancing catalytic activity.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane involves its interaction with molecular targets, such as transition metals and enzymes. The compound can act as a ligand, forming stable complexes with metals and modulating their reactivity. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trifluoromethyl)phosphane
- Dimethylphosphane
- Trifluoromethylphosphane
Uniqueness
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct electronic and steric properties. This combination enhances its ability to stabilize metal complexes and participate in a wide range of chemical reactions.
Eigenschaften
CAS-Nummer |
189578-19-6 |
|---|---|
Molekularformel |
C6H10F6P2 |
Molekulargewicht |
258.08 g/mol |
IUPAC-Name |
2-[bis(trifluoromethyl)phosphanyl]ethyl-dimethylphosphane |
InChI |
InChI=1S/C6H10F6P2/c1-13(2)3-4-14(5(7,8)9)6(10,11)12/h3-4H2,1-2H3 |
InChI-Schlüssel |
QPQXNLHXMBUXPF-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)CCP(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
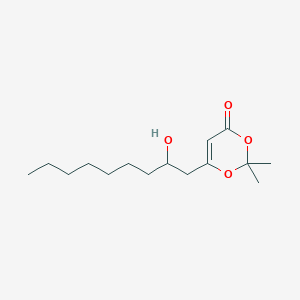
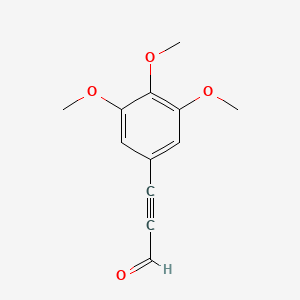
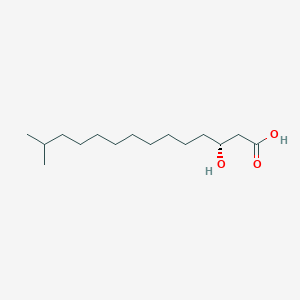
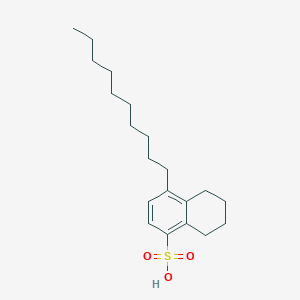
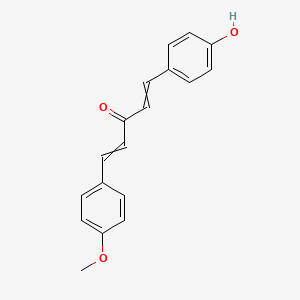
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
